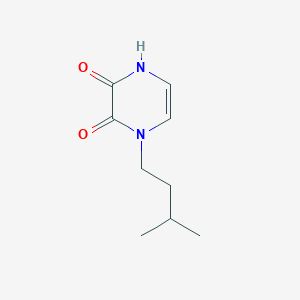
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reagents: p-Toluenesulfonyl chloride, base (e.g., pyridine)
- Solvent: Dichloromethane
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the ethoxy-oxoethyl group and the tosyloxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Indole Core
- Starting material: Indole
- Reagents: Ethyl chloroformate, base (e.g., triethylamine)
- Solvent: Dichloromethane
- Conditions: Room temperature, inert atmosphere
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted indole derivatives
Aplicaciones Científicas De Investigación
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
- 1-(2-ethoxy-2-oxoethyl)-2-ethyl phthalate
Uniqueness
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate is unique due to its indole core and the presence of both ethoxy-oxoethyl and tosyloxy groups. This combination imparts distinct reactivity and potential biological activities, making it valuable in various research fields.
Propiedades
Fórmula molecular |
C22H23NO7S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
ethyl 1-(2-ethoxy-2-oxoethyl)-5-(4-methylphenyl)sulfonyloxyindole-2-carboxylate |
InChI |
InChI=1S/C22H23NO7S/c1-4-28-21(24)14-23-19-11-8-17(12-16(19)13-20(23)22(25)29-5-2)30-31(26,27)18-9-6-15(3)7-10-18/h6-13H,4-5,14H2,1-3H3 |
Clave InChI |
IXMZMQUWFPYNGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=C(C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=C1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
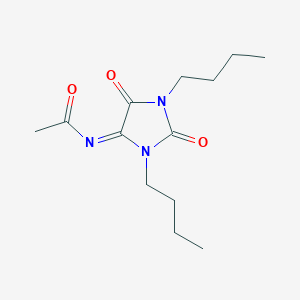
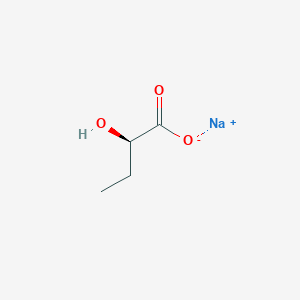
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
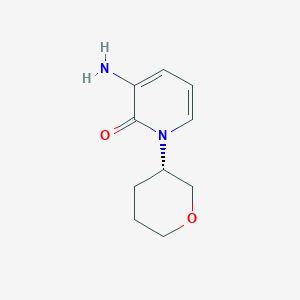
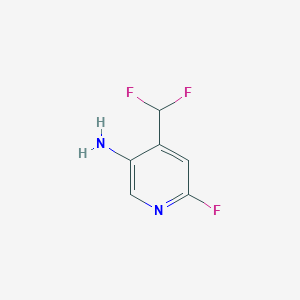

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)


